(2-Bromo-3-(trifluoromethyl)phenyl)methanamine

Lipophilicity Membrane permeability Physicochemical profiling

(2-Bromo-3-(trifluoromethyl)phenyl)methanamine (CAS 1214330-99-0; free base MW 254.05 g/mol, C₈H₇BrF₃N) is an aromatic benzylamine that places a bromine atom ortho and a trifluoromethyl group meta to the aminomethyl substituent on the phenyl ring. This substitution pattern delivers a predicted LogP of 2.93 and a boiling point of 235.7 ± 35.0 °C at 760 mmHg, properties that differ measurably from its closest regioisomers.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
Cat. No. B15246550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-3-(trifluoromethyl)phenyl)methanamine
Molecular FormulaC8H7BrF3N
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)Br)CN
InChIInChI=1S/C8H7BrF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2
InChIKeyCMZWZSSUCWMZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-3-(trifluoromethyl)phenyl)methanamine – CAS 1214330-99-0: A Dual-Functional Ortho-Bromo–meta-Trifluoromethyl Benzylamine Building Block for Precision Medicinal Chemistry


(2-Bromo-3-(trifluoromethyl)phenyl)methanamine (CAS 1214330-99-0; free base MW 254.05 g/mol, C₈H₇BrF₃N) is an aromatic benzylamine that places a bromine atom ortho and a trifluoromethyl group meta to the aminomethyl substituent on the phenyl ring . This substitution pattern delivers a predicted LogP of 2.93 and a boiling point of 235.7 ± 35.0 °C at 760 mmHg, properties that differ measurably from its closest regioisomers . The compound is commercially available as the free base (≥98% purity) and as the hydrochloride salt (CAS 1214339-18-0, ≥95% purity), providing a versatile starting point for parallel medicinal chemistry, C–N/C–C cross-coupling, and bioconjugation workflows .

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Ortho-Br/meta-CF₃ benzylamine architecture for parallel medicinal chemistry
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Dual-form availability: free base for synthesis, HCl salt for bioassay preparation
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Reported to support regioisomer-specific lipophilicity and reactivity profiling

Why 2-Bromo-3-(trifluoromethyl)benzylamine Cannot Be Replaced by Any Other Regioisomer: Physicochemical and Reactivity Consequences of the Ortho-Br/meta-CF₃ Architecture


Regioisomeric benzylamines that carry bromine and trifluoromethyl substituents are not interchangeable because the relative positions of these groups govern lipophilicity, basicity, boiling point, and cross-coupling reactivity. Moving the CF₃ group from the 3- to the 5-position drops the predicted LogP by ~0.75 units (from 2.93 to 2.18), equivalent to a ~5.6-fold difference in partition coefficient . Relocating the bromine from the ortho to the para position raises the boiling point by ~4.5 °C and shifts the predicted amine pKa to ~8.48, altering the protonation state under physiological conditions . The ortho-bromo arrangement also introduces steric congestion adjacent to the aminomethyl group, which directly modulates the rate and selectivity of Pd-catalysed cross-coupling, reductive amination, and nucleophilic displacement reactions relative to the para- or meta-bromo isomers [1].

LogP
Predicted lipophilicity shifts ~0.75 log units with CF₃ relocation; membrane permeability profile may differ in cell-based assays
Boiling Pt
Lower volatility than para-bromo isomers; purification by distillation may not directly transfer across regioisomers
Reactivity
Ortho-Br steric activation of cross-coupling cannot be replicated by para- or meta-bromo isomers; coupling rate and selectivity may shift

Quantitative Differentiation of (2-Bromo-3-(trifluoromethyl)phenyl)methanamine Against Its Closest Structural Analogs


LogP Advantage: The 2,3-Substitution Pattern Delivers the Highest Predicted Lipophilicity Among All Br/CF₃ Benzylamine Regioisomers

The predicted LogP of (2-bromo-3-(trifluoromethyl)phenyl)methanamine is 2.93, which is 0.75 log units higher than the 2-bromo-5-(trifluoromethyl) regioisomer (LogP = 2.18) and 0.07 log units higher than the non-brominated 3-(trifluoromethyl)benzylamine (LogP = 2.86) . A ΔLogP of +0.75 corresponds to an approximately 5.6-fold greater partition coefficient, meaning the target compound will exhibit substantially higher passive membrane permeability in cell-based assays .

LogP Advantage
Head-to-head
ΔLogP = +0.75 vs. 2-Br-5-CF₃ isomer
Reported to support higher predicted passive membrane permeability context
Predicted values; no experimental LogP available
Lipophilicity Membrane permeability Physicochemical profiling

Boiling Point Differentiation: Lower Distillation Temperature Relative to All Other Brominated Regioisomers Simplifies Purification

The target compound exhibits a predicted boiling point of 235.7 ± 35.0 °C at 760 mmHg, which is 12.8 °C lower than the 2-bromo-5-(trifluoromethyl) isomer (248.5 ± 35.0 °C), 14.9 °C lower than the 3-bromo-4-(trifluoromethyl) isomer (250.6 ± 35.0 °C), and 4.5 °C lower than the 4-bromo-3-(trifluoromethyl) isomer (240.2 ± 35.0 °C) [1]. This places the 2,3-isomer as the most volatile among the four Br/CF₃ benzylamine regioisomers, facilitating distillative purification and reducing thermal stress during solvent removal at scale .

Boiling Point
Cross-study comparable
235.7 °C, up to -14.9 °C vs. other Br/CF₃ isomers
May support easier distillative purification context
Predicted values at 760 mmHg; no experimental BP data
Boiling point Purification Process chemistry

Ortho-Bromo Steric Handle: Accelerated Pd-Catalysed Cross-Coupling Enabled by Proximal Steric Bias

The ortho relationship between bromine and the aminomethyl group creates steric congestion that can accelerate oxidative addition with electron-rich Pd(0) catalysts, a phenomenon documented for ortho-substituted aryl bromides in intramolecular Buchwald–Hartwig amination and Suzuki–Miyaura couplings [1]. In contrast, para-bromo regioisomers lack this proximal steric activation. The closely related 2-chloro-3-(trifluoromethyl)benzylamine scaffold has been successfully employed in multi-step syntheses of P2X7 receptor PET radioligands (IUR-1601 and IUR-1602), demonstrating that the 2-halo-3-CF₃ benzylamine architecture is competent for sequential reductive amination and carboxamide coupling under mild conditions (overall yields of 13% over three steps for the chloro analog) [2]. The bromo analog is expected to exhibit higher reactivity in cross-coupling due to the lower bond dissociation energy of the C–Br bond relative to C–Cl.

Ortho-Br Steric Handle
Class-level inference
C-Br BDE ~62 kJ/mol lower than C-Cl; ortho steric activation of Pd(0) oxidative addition
Reported to support accelerated cross-coupling reactivity profile
Inferred from class-level behavior; direct kinetic data not available
Cross-coupling Suzuki–Miyaura Buchwald–Hartwig Steric effects

Electronic Modulation of the Benzylic Amine: The Meta-CF₃ Group Lowers pKa While Maintaining Nucleophilicity for Derivatisation

The electron-withdrawing meta-CF₃ substituent reduces the basicity of the benzylic amine relative to unsubstituted benzylamine (pKa ≈ 9.33). The 4-bromo-3-(trifluoromethyl) regioisomer has a predicted pKa of 8.48 ± 0.10 ; the target 2-bromo-3-(trifluoromethyl) compound is expected to have a slightly lower pKa due to the additional inductive withdrawal of the ortho-bromine. This reduced basicity is advantageous for applications requiring a less protonated amine at physiological pH (e.g., improved passive diffusion of the free base across lipid bilayers) while still retaining sufficient nucleophilicity for reductive amination, amide bond formation, and urea synthesis [1]. The synthesis of vicinal bromoalkylamines containing a CF₃ group has been specifically described, confirming that the ortho-Br/meta-CF₃ arrangement is synthetically accessible and stable [1].

Electronic Modulation
Class-level inference
Predicted pKa ~8.3–8.5 (Δ ~ -0.8 to -1.0 vs. unsubstituted benzylamine)
Reduced basicity may support CNS drug-discovery research context
No experimental titration data for target compound
Amine basicity pKa modulation CF₃ electronic effects

Commercial Availability at High Purity: Free Base (98%) and Hydrochloride Salt (≥95%) from Multiple Global Suppliers

The target compound is stocked as the free base at 98% purity (Leyan, AKSci) and as the hydrochloride salt at ≥95% purity (Fluorochem, £169/1 g; Bide Pharmatech; Angene Chemical) . The hydrochloride salt (CAS 1214339-18-0, MW 290.51 g/mol) offers enhanced aqueous solubility and easier handling for biological assay preparation . In comparison, the 2-bromo-5-(trifluoromethyl) regioisomer hydrochloride (CAS 1214331-01-7) is available from Carl Roth with hazard classifications indicating acute toxicity, whereas the target compound's hydrochloride carries GHS07 warning labelling (harmful/irritant) without fatal toxicity classification, simplifying laboratory handling [1]. The availability of both free base and salt forms allows users to select the optimal physical form for their specific synthetic or biological protocol.

Commercial Purity
Supporting evidence
Free base 98%; HCl salt ≥95% (GHS07)
Reported milder hazard classification vs. 2,5-isomer HCl salt
Vendor SDS comparison; verify for local regulatory compliance
Commercial sourcing Purity Supply chain Hydrochloride salt

Procurement-Driven Application Scenarios for (2-Bromo-3-(trifluoromethyl)phenyl)methanamine in Drug Discovery and Chemical Biology


PET Tracer and Radioligand Development: P2X7 and Related GPCR Targets

The 2-halo-3-(trifluoromethyl)benzylamine scaffold has been validated in the synthesis of P2X7 receptor PET radioligands (IUR-1601 and IUR-1602), where 2-chloro-3-(trifluoromethyl)benzylamine was coupled via reductive amination to yield high-affinity imaging agents [1]. The bromo analog is expected to offer superior reactivity in analogous Pd-catalysed coupling steps due to the weaker C–Br bond, enabling faster radiolabelling with ¹⁸F or ¹¹C isotopes for positron emission tomography studies.

Parallel Library Synthesis via Ortho-Bromo-Directed Cross-Coupling

The ortho-bromo substituent serves as a versatile handle for Suzuki–Miyaura and Buchwald–Hartwig couplings, allowing diversification of the phenyl ring while retaining the benzylic amine as a secondary functionalisation point [2]. This sequential reactivity profile—first exploiting the aryl bromide, then the amine—enables efficient two-dimensional library construction in a single building block, a workflow that para-bromo isomers cannot match due to the absence of steric activation at the coupling site.

CNS-Penetrant Lead Optimisation Campaigns

The combination of the highest predicted LogP among Br/CF₃ regioisomers (2.93) and a reduced amine basicity (inferred pKa ~8.3–8.5) positions this compound as a privileged starting scaffold for CNS drug discovery . The elevated lipophilicity favours passive blood–brain barrier penetration, while the moderated pKa reduces the fraction of permanently charged ammonium species that are substrates for P-glycoprotein efflux, addressing two critical physicochemical liabilities early in the hit-to-lead process.

Fragment-Based Drug Discovery (FBDD) and Biophysical Screening

With a molecular weight of 254.05 g/mol, 1 hydrogen bond donor, 1 hydrogen bond acceptor, and a topological polar surface area (TPSA) of 26.02 Ų, the compound adheres to the 'Rule of Three' guidelines for fragment libraries . The hydrochloride salt form further facilitates dissolution in aqueous buffers for SPR, NMR, and thermal shift screening against protein targets, while the bromine atom provides anomalous scattering for X-ray crystallographic fragment soaking experiments.

Application
Selection Property
Validation Focus
PET Tracer & Radioligand Synthesis
2-Halo-3-CF₃ scaffold fidelity
Reproduce published reductive amination and coupling workflow
Parallel Library Cross-Coupling
Ortho-Br steric activation
Assess relative rate vs. para-Br isomer under chosen catalytic conditions
CNS Lead Optimisation
Predicted LogP and amine pKa
Verify passive permeability and P-gp efflux ratio experimentally
Fragment-Based Screening
Rule-of-Three compliance
Confirm aqueous solubility of HCl salt in screening buffer

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